![molecular formula C12H7NO6 B3025598 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid CAS No. 55738-70-0](/img/structure/B3025598.png)
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid
Overview
Description
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid, also known as DAPDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Characterization
A prominent area of research involving 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is its synthesis and characterization. Shahid et al. (2005) synthesized organotin(IV) complexes with a derivative of this compound, analyzing their spectral characteristics and biological applications, which included testing against different bacteria and fungi (Shahid et al., 2005). Additionally, Kolyamshin et al. (2021) focused on synthesizing new derivatives through specific chemical reactions, further expanding the compound's applicability in the field of organic chemistry (Kolyamshin et al., 2021).
Biological Applications
The biological applications of this compound and its derivatives have been explored in various studies. The toxicity of these compounds against bacteria and fungi, as investigated by Shahid et al. (2005), provides insights into their potential use in antimicrobial applications. The lethal dose (LD50) data was also calculated using the Brine Shrimp method, contributing to the understanding of its safety profile (Shahid et al., 2005).
Electropolymerization and Conducting Polymers
Sotzing et al. (1996) explored the use of derivatives of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid in electropolymerization to create conducting polymers. This research is significant for the development of materials with specific electrical properties, indicating the compound's relevance in materials science (Sotzing et al., 1996).
Coordination Polymers
The formation of coordination polymers using derivatives of this compound has been reported by He et al. (2020). These polymers have potential applications in materials science, particularly in creating novel structures with specific physical and chemical properties (He et al., 2020).
Chemical Reactions and Derivatives
Research by Kolyamshin et al. (2007) demonstrates the versatility of this compound in chemical synthesis. Their work on the formation of various esters and derivatives underscores the compound's role as a building block in organic synthesis (Kolyamshin et al., 2007).
properties
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO6/c14-9-1-2-10(15)13(9)8-4-6(11(16)17)3-7(5-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJKKKLRNPKNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444466 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55738-70-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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